molecular formula C16H14N2 B14388925 2,5-Diphenyl-1,4-dihydropyrazine CAS No. 87498-10-0

2,5-Diphenyl-1,4-dihydropyrazine

Cat. No.: B14388925
CAS No.: 87498-10-0
M. Wt: 234.29 g/mol
InChI Key: GYBYPABGMJHWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenyl-1,4-dihydropyrazine is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, and phenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-1,4-dihydropyrazine typically involves the condensation of N-phenacylarylamine with phenacyl bromide under phase-transfer catalysis conditions. This reaction yields the N,N-diphenacyl derivative, which, upon further condensation with an arylamine, forms the thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine . Another method involves heating N-phenacylarylamine, which can also be promoted by a Lewis acid at lower temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenyl-1,4-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can undergo photochemical oxidation when exposed to a medium-pressure mercury lamp in the presence of oxygen, leading to the formation of oxygenated products .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, photochemical oxidation can yield oxygenated derivatives, while reduction reactions may produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-1,4-dihydropyrazine involves its interaction with molecular targets through its nitrogen atoms and phenyl groups. These interactions can influence various biochemical pathways, such as enzyme inhibition. For example, it has been studied as an inhibitor of 11β-HSD1, which plays a role in the conversion of inactive cortisone to active cortisol .

Comparison with Similar Compounds

Uniqueness: 2,5-Diphenyl-1,4-dihydropyrazine stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications.

Properties

CAS No.

87498-10-0

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2,5-diphenyl-1,4-dihydropyrazine

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12,17-18H

InChI Key

GYBYPABGMJHWPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=CN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.